molecular formula C5H6F2N2 B3431880 3-(difluoromethyl)-5-methyl-1H-pyrazole CAS No. 936033-61-3

3-(difluoromethyl)-5-methyl-1H-pyrazole

Cat. No.: B3431880
CAS No.: 936033-61-3
M. Wt: 132.11 g/mol
InChI Key: QPGWGHWOAIFIPR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group (CF2H) and a methyl group (CH3) in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary target of 3-(difluoromethyl)-5-methyl-1H-pyrazole is the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the tricarboxylic acid cycle and the mitochondrial electron transport chain, which are essential for energy production in cells .

Mode of Action

This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It interferes with the production of succinate dehydrogenase, the complex II in the mitochondrial respiration chain . This interference disrupts the tricarboxylic cycle and mitochondrial electron transport, thereby inhibiting a number of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth .

Biochemical Pathways

The compound’s action affects the tricarboxylic acid cycle and the mitochondrial electron transport chain . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate in the tricarboxylic acid cycle, and the transfer of electrons from succinate to ubiquinone in the electron transport chain . This disruption leads to a decrease in ATP production, which is essential for cell growth and function.

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to the stunting of fungal growth . This makes the compound effective as a fungicide, preventing many wilts and other fungal infections from taking hold .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s long chemical half-life raises concerns about its persistence in the environment, particularly its potential to contaminate groundwater . Additionally, there is concern that some fungi may develop resistance to the compound

Biochemical Analysis

Biochemical Properties

3-(difluoromethyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including succinate dehydrogenase (SDH), which is a key enzyme in the mitochondrial respiratory chain. The interaction between this compound and SDH involves the formation of hydrogen bonds, which can inhibit the enzyme’s activity . Additionally, this compound has been found to interact with other biomolecules such as proteins and nucleic acids, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli . Furthermore, this compound has been shown to affect gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes . These interactions can result in changes in cellular metabolism, including alterations in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes and proteins. For example, the binding of this compound to succinate dehydrogenase results in enzyme inhibition, which can disrupt the mitochondrial respiratory chain and affect cellular energy production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are particularly relevant in the context of in vitro and in vivo studies, where the compound’s impact on cellular processes can be observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to minimize potential adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy production and detoxification. This compound can interact with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to specific cellular compartments, including the mitochondria and nucleus . The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications, which direct the compound to its site of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazoles using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal-based catalysts to facilitate the transfer of the CF2H group to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and cost-effective reagents and catalysts to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Comparison with Similar Compounds

3-(Difluoromethyl)-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other pyrazole derivatives .

Properties

IUPAC Name

3-(difluoromethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGWGHWOAIFIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382132
Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934759-09-8, 936033-61-3
Record name 5-(Difluoromethyl)-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934759-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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